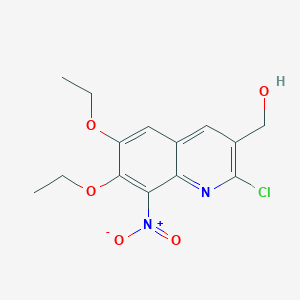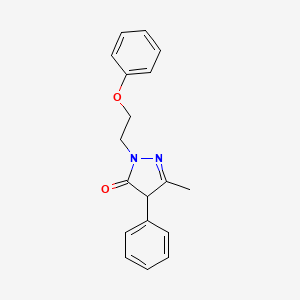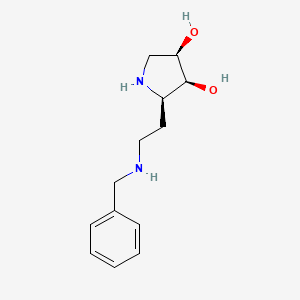
4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline is an organic compound that features a pyrazole ring substituted with diethyl groups and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of 3,5-diethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reaction: The pyrazole derivative is then reacted with 3-methylaniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to hydrogenated pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and polymers due to its stable aromatic structure and reactivity.
Mecanismo De Acción
The mechanism by which 4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can coordinate with metal ions, influencing catalytic activity, while the aniline moiety can participate in hydrogen bonding and π-π interactions, affecting binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methylaniline: Similar structure but with methyl groups instead of ethyl groups.
4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-chloroaniline: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline is unique due to the presence of both diethyl groups on the pyrazole ring and a methyl group on the aniline moiety. This combination of substituents can influence the compound’s electronic properties, steric hindrance, and overall reactivity, making it distinct from its analogs.
Propiedades
Número CAS |
481068-97-7 |
|---|---|
Fórmula molecular |
C14H19N3 |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
4-(3,5-diethylpyrazol-1-yl)-3-methylaniline |
InChI |
InChI=1S/C14H19N3/c1-4-12-9-13(5-2)17(16-12)14-7-6-11(15)8-10(14)3/h6-9H,4-5,15H2,1-3H3 |
Clave InChI |
XGVUNQYWNSRAKE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NN1C2=C(C=C(C=C2)N)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12901749.png)



![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)



![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)
![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)

